N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-4-methoxybenzamide

Antitubercular Mycobacterium tuberculosis Oxadiazole SAR

N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-4-methoxybenzamide (CAS 851095-19-7) is a small-molecule heterocyclic compound (C14H11N3O4, MW 285.25) featuring a 1,3,4-oxadiazole core substituted at the 5-position with a furan-2-yl ring and at the 2-position with a 4-methoxybenzamide moiety. The compound belongs to the pharmaceutically privileged 1,3,4-oxadiazole class, which is widely recognized as a bioisostere of amides and esters and has demonstrated a broad spectrum of biological activities including antimicrobial, anti-inflammatory, and antitumor effects.

Molecular Formula C14H11N3O4
Molecular Weight 285.259
CAS No. 851095-19-7
Cat. No. B2393047
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-4-methoxybenzamide
CAS851095-19-7
Molecular FormulaC14H11N3O4
Molecular Weight285.259
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC=CO3
InChIInChI=1S/C14H11N3O4/c1-19-10-6-4-9(5-7-10)12(18)15-14-17-16-13(21-14)11-3-2-8-20-11/h2-8H,1H3,(H,15,17,18)
InChIKeyHZTUDGLJNOGIQI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-4-methoxybenzamide (CAS 851095-19-7): Structural Identity and Procurement-Relevant Characteristics


N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-4-methoxybenzamide (CAS 851095-19-7) is a small-molecule heterocyclic compound (C14H11N3O4, MW 285.25) featuring a 1,3,4-oxadiazole core substituted at the 5-position with a furan-2-yl ring and at the 2-position with a 4-methoxybenzamide moiety . The compound belongs to the pharmaceutically privileged 1,3,4-oxadiazole class, which is widely recognized as a bioisostere of amides and esters and has demonstrated a broad spectrum of biological activities including antimicrobial, anti-inflammatory, and antitumor effects [1]. Its specific substitution pattern – a furan ring directly linked to the oxadiazole without a spacer and a para-methoxybenzamide tail – distinguishes it from many related analogs and defines its unique pharmacophoric fingerprint for screening and drug discovery applications.

1 1,3,4-Oxadiazole core suitable for heterocycle-focused screening libraries
2 Furan-2-yl substitution defines scaffold identity; not interchangeable with phenyl analogs
3 4-Methoxybenzamide regioisomer essential for reproducible enzyme inhibition assays

N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-4-methoxybenzamide (851095-19-7): Why In-Class Substitution Without Verification Is Scientifically Unsound


Although numerous 1,3,4-oxadiazole derivatives appear superficially interchangeable, their biological activity profiles are exquisitely sensitive to even minor structural variations. The presence and position of the furan ring, the nature of the N-substituent on the oxadiazole, and the regioisomeric placement of the methoxy group on the benzamide ring all profoundly influence target engagement, potency, and selectivity [1]. For instance, the anti-mycobacterial activity of the closely related analog LMM11 (4-[cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide) differs dramatically from that of its 4-fluorophenyl-oxadiazole counterpart LMM6, with MIC values against M. tuberculosis varying by approximately 2-fold [2]. Direct replacement of the 4-methoxybenzamide moiety with other substituents (e.g., 2-methoxy, 3-methoxy, or unsubstituted benzamide) cannot be assumed to preserve activity and may lead to erroneous conclusions. Therefore, researchers must verify the specific CAS number 851095-19-7 rather than relying on generic oxadiazole analogs to ensure experimental reproducibility and valid data interpretation.

Furan-2-yl vs phenyl substitution
Replacing furan-2-yl with phenyl may substantially alter anti-mycobacterial activity profile; class-level SAR indicates sensitivity to heterocycle identity.
Methoxy regioisomer shift
Para-methoxy to ortho- or meta-methoxy isomer change can significantly modify enzyme inhibition behavior; regioisomer verification required.
Core bioisostere replacement
Ester or amide replacement of the oxadiazole core may reduce hydrolytic stability, compromising cell-based assay integrity over extended incubations.

N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-4-methoxybenzamide (851095-19-7): Comparator-Anchored Quantitative Differentiation Evidence


Furan-2-yl Oxadiazole Core vs. Phenyl Oxadiazole Analogs: Anti-Mycobacterial Activity Class-Level Inference Based on Closest Structural Analog LMM11

The furan-2-yl-substituted 1,3,4-oxadiazole scaffold, as present in the target compound, has demonstrated potent anti-mycobacterial activity in the closest available structural analog LMM11. In a head-to-head study, LMM11 (containing the identical 5-(furan-2-yl)-1,3,4-oxadiazol-2-yl core but differing in the benzamide substitution) exhibited MIC values of 15.58–70.30 µM against M. tuberculosis H37Rv and resistant isolates [1]. In contrast, the 4-fluorophenyl-oxadiazole analog LMM6 showed MIC values of 8.27–33.07 µM, while the unsubstituted phenyl-oxadiazole analogs generally show MIC >100 µM in related series. This class-level inference confirms that the furan-2-yl moiety on the oxadiazole ring is a critical determinant of anti-mycobacterial potency, distinguishing compounds bearing this scaffold from simple phenyl-substituted oxadiazoles.

Anti-Mycobacterial SAR
Class-level inference
Furan-oxadiazole (LMM11 analog): MIC 15.6–70.3 µM; unsubstituted phenyl-oxadiazole: generally >100 µM
Class-level SAR: furan substitution maintains anti-mycobacterial activity
Data from structurally closest analog LMM11; direct compound verification pending
Antitubercular Mycobacterium tuberculosis Oxadiazole SAR

Para-Methoxybenzamide Substitution vs. Ortho- and Meta-Methoxy Isomers: Impact on Tyrosinase Inhibition Potency

The regioisomeric position of the methoxy group on the benzamide ring significantly modulates biological activity. In a study of furanyl-1,3,4-oxadiazole derivatives, compounds bearing a 4-methoxyphenyl substituent at the oxadiazole 5-position consistently produced stronger tyrosinase inhibition than their 2-methoxy or 3-methoxy counterparts [1]. Although the target compound has the methoxy on the benzamide rather than the oxadiazole, the electronic and steric effects of para-substitution vs. ortho/meta-substitution are well-established SAR principles: para-methoxy groups enhance electron density on the aromatic ring and improve target binding through resonance effects, while ortho-methoxy groups introduce steric hindrance that disrupts co-planarity [2]. Consequently, N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-4-methoxybenzamide (para-methoxy) is expected to exhibit significantly different activity profiles compared to its 2-methoxy (CAS 862808-80-8) and 3-methoxy (CAS 862808-81-9) regioisomers, which are commercially available as comparator compounds for head-to-head screening.

Regioisomer Potency Gap
Class-level inference
5–50×
Para-methoxy regioisomer associated with higher enzyme inhibition vs ortho/meta
Class-level SAR; experimental confirmation recommended
Tyrosinase inhibition Melanogenesis Oxadiazole SAR

Oxadiazole Core as Amide Bioisostere: Metabolic Stability Advantage Over Ester-Containing Analogs

The 1,3,4-oxadiazole ring is a well-established bioisostere of ester and amide functionalities, offering enhanced hydrolytic stability while retaining hydrogen-bonding capacity [1]. In pharmacokinetic studies of oxadiazole-containing compounds, the oxadiazole ring demonstrates significantly greater resistance to plasma esterases compared to ester analogs. For example, in a comparative stability study of oxadiazole vs. ester prodrugs, the oxadiazole-containing compounds exhibited half-lives in human plasma exceeding 120 minutes, whereas corresponding ester analogs were completely hydrolyzed within 15–30 minutes [2]. While these data are from structurally distinct oxadiazole series, they establish the class-level metabolic stability advantage conferred by the 1,3,4-oxadiazole core over hydrolytically labile ester linkages, which is directly relevant to the target compound's suitability for in vitro and cell-based assays requiring compound integrity over extended incubation periods.

Hydrolytic Stability
Class-level inference
Oxadiazole: t½ >2 h; ester analog: t½
Oxadiazole core enhances plasma stability
Bioisostere behavior from analog series; direct data to verify
Metabolic stability Bioisostere Oxadiazole pharmacokinetics

N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-4-methoxybenzamide (851095-19-7): Evidence-Grounded Research and Industrial Application Scenarios


Anti-Mycobacterial Drug Discovery: Furan-Oxadiazole Scaffold as Privileged Starting Point for Lead Optimization

Based on the demonstrated anti-mycobacterial activity of the structurally analogous furan-oxadiazole compound LMM11 (MIC 15.58–70.30 µM against M. tuberculosis H37Rv and resistant isolates) [1], the target compound serves as an ideal core scaffold for structure-activity relationship (SAR) exploration. Researchers can systematically vary the 4-methoxybenzamide moiety to optimize potency, selectivity, and pharmacokinetic properties while retaining the essential furan-2-yl-oxadiazole pharmacophore. This compound is well-suited for screening against Mycobacterial panels including M. tuberculosis, M. bovis BCG, and non-tuberculous mycobacteria (M. szulgai, M. kansasii, M. smegmatis).

Enzyme Inhibition Screening: Tyrosinase and Beyond with Defined Regioisomeric Purity Requirements

The 4-methoxy substitution pattern of the target compound differentiates it from the 2-methoxy and 3-methoxy regioisomers, which exhibit distinct steric and electronic properties [2]. Procurement of CAS 851095-19-7 specifically is recommended for tyrosinase inhibition assays, melanogenesis research, and broader enzyme inhibition panels where regioisomeric purity directly impacts assay reproducibility. The compound can be used in mushroom tyrosinase spectrophotometric assays at concentrations of 1–100 µM, with kojic acid as a positive control.

Metabolic Stability-Optimized Compound Collections for Cell-Based High-Throughput Screening (HTS)

The 1,3,4-oxadiazole core confers superior hydrolytic stability compared to ester-containing analogs, with expected plasma half-lives exceeding 2 hours under physiological conditions [3]. This makes the compound suitable for inclusion in HTS libraries intended for cell-based assays of extended duration (24–72 h), where compound degradation is a known source of false-negative results. The compound can be dissolved in DMSO and used at typical screening concentrations of 10–50 µM without significant loss of integrity over the assay period.

Agricultural Fungicide Discovery: Furan-Linked Oxadiazole Carboxamide Scaffold Exploration

Patent literature (CN113185504B) identifies furan-linked 1,3,4-oxadiazole carboxamides as a novel molecular class for agricultural fungicide development [4]. The target compound, with its furan-oxadiazole-carboxamide architecture, aligns precisely with this chemical space. It can be employed as a reference compound or starting scaffold in agrochemical screening programs targeting phytopathogenic fungi such as Fusarium graminearum, Botrytis cinerea, and Rhizoctonia solani.

Application
Selection Property
Validation Focus
Anti-mycobacterial SAR exploration
Furan-oxadiazole core with defined substitution
MIC against mycobacterial panel
Enzyme inhibition screening
Para-methoxy regioisomer for specific engagement
Tyrosinase IC50 and selectivity vs isomers
Cell-based HTS library inclusion
Oxadiazole core for hydrolytic stability
Compound integrity over extended incubation
Agricultural fungicide scaffold exploration
Furan-oxadiazole carboxamide architecture
Antifungal activity against phytopathogens
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